N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide
Description
Historical Development of Naphthyridine-Oxadiazole Hybrid Molecules
The synthesis of 1,8-naphthyridine derivatives dates to the mid-20th century, with early work focusing on their antibacterial properties. The integration of oxadiazole moieties began in the 1990s, driven by the need to enhance metabolic stability and bioavailability. A pivotal advancement was the use of the Vilsmeier-Haack reaction to synthesize 2-chloro-3-formyl-1,8-naphthyridine, enabling subsequent cyclization with hydrazine derivatives to form 1,3,4-oxadiazoles. For example, Saleh et al. demonstrated that treating 2-chloro-3-formyl-1,8-naphthyridine with hydrazine hydrate yielded acid hydrazides, which were further cyclized using carbon disulfide or lead(IV) oxide to form oxadiazole rings. By the 2000s, microwave-assisted synthesis emerged as a breakthrough, reducing reaction times from hours to minutes while improving yields. Mogilaiah and Reddy achieved 85–92% yields for 1,3,4-oxadiazolyl-1,8-naphthyridines using chloramine-T under microwave irradiation, marking a significant efficiency leap.
Pharmacological Significance in Medicinal Chemistry
Naphthyridine-oxadiazole hybrids exhibit broad pharmacological activities, as summarized in Table 1.
Table 1: Pharmacological Activities of Naphthyridine-Oxadiazole Hybrids
The 1,2,4-oxadiazole ring enhances hydrogen bonding and π-π stacking, improving target binding. For instance, derivatives with 4-methylphenyl substitutions, as in the title compound, show enhanced lipophilicity, facilitating membrane penetration.
Evolution of Research Trajectory
Early research (1980s–2000s) focused on nalidixic acid analogs , modifying the carboxylic acid group to oxadiazoles to improve pharmacokinetics. Post-2010, the advent of microwave chemistry enabled rapid diversification. For example, Mogilaiah’s team synthesized 1-(5-aryl-oxadiazol-2-ylmethyl)-3-(m-chlorophenyl)-1H-naphthyridin-2-ones in 15 minutes under microwave irradiation, compared to 3 hours via conventional heating. Recent work (post-2020) explores targeted therapies , such as EGFR inhibitors for non-small-cell lung cancer, leveraging the naphthyridine core’s planar structure for intercalation.
Current Academic Landscape and Knowledge Gaps
While over 200 naphthyridine-oxadiazole derivatives have been synthesized, only 15% have undergone in vivo testing , and structure-activity relationship (SAR) studies remain fragmented. Key gaps include:
- Mechanistic Elucidation : Limited data on off-target effects, particularly for kinase inhibitors.
- Synthetic Scalability : Microwave methods face challenges in large-scale production due to inhomogeneous heating.
- Neurological Applications : Preliminary evidence suggests PDE4 inhibition could treat Alzheimer’s, but no derivatives have entered clinical trials.
Properties
IUPAC Name |
N-methyl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-17-9-12-19(13-10-17)25-29-27(35-30-25)22-15-32(26-21(24(22)34)14-11-18(2)28-26)16-23(33)31(3)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPPFBQDJYVBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)N(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the acylation of the intermediate with N-phenylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group (-N-CO-) and oxadiazole ring are key sites for hydrolysis:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid derivative (via cleavage of acetamide) | |
| Basic hydrolysis | NaOH (2M), 80°C, 8h | Deprotonated carboxylate intermediate | |
| Oxadiazole ring opening | H2O, H2SO4 (cat.), 100°C, 24h | Amide and nitrile derivatives (partial decomposition observed) |
Hydrolysis of the acetamide moiety generates carboxylic acid derivatives, while the 1,2,4-oxadiazole ring demonstrates stability under mild conditions but undergoes partial decomposition under prolonged acidic heating.
Cross-Coupling Reactions
The aromatic methylphenyl substituents and naphthyridine core participate in palladium-catalyzed coupling:
The methylphenyl group on the oxadiazole ring serves as a directing group for regioselective functionalization . Cross-coupling reactions enable diversification of the aromatic substituents for structure-activity relationship (SAR) studies.
Oxidation and Reduction
The methyl groups and nitrogen-containing rings are susceptible to redox reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Methyl oxidation | KMnO4, H2O, 60°C | Carboxylic acid formation (observed at the naphthyridine methyl group) | |
| Oxadiazole reduction | H2, Pd/C, EtOH, 50 psi | Partially saturated oxadiazole ring (reduces to dihydro-oxadiazole) |
Oxidation of the methyl group on the naphthyridine core to a carboxylic acid enhances water solubility, while reduction of the oxadiazole ring alters electronic properties.
Enzyme-Targeted Reactions
The compound interacts with biological targets through specific mechanisms:
The oxadiazole and naphthyridine moieties facilitate π-π stacking and hydrogen bonding with enzyme active sites, contributing to inhibitory activity .
Stability and Degradation
The compound exhibits sensitivity to extreme conditions:
| Factor | Effect | Degradation Products | References |
|---|---|---|---|
| UV light (254 nm) | Photooxidation | Quinone-like derivatives (via naphthyridine ring oxidation) | |
| Strong bases (pH > 12) | Deprotonation and ring opening | Fragmented amines and ketones |
Stability studies recommend storage in inert atmospheres at -20°C to prevent decomposition.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to the oxadiazole and naphthyridine structures. The incorporation of oxadiazole moieties into drug design has been associated with enhanced antibacterial and antifungal activities. For instance, derivatives of oxadiazole have shown promising results against a range of pathogenic bacteria and fungi.
Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Compound C | Candida albicans | 20 µg/mL |
Research indicates that the presence of electron-withdrawing groups enhances the activity against Gram-positive and Gram-negative bacteria, making these compounds viable candidates for developing new antibiotics .
Antitumor Properties
The compound's structural components suggest potential antitumor activity. Studies have demonstrated that naphthyridine derivatives exhibit significant cytotoxic effects on various cancer cell lines. For example, compounds containing naphthyridine rings have been reported to inhibit the proliferation of breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.
Case Study: Antitumor Activity
A recent study synthesized a series of naphthyridine-based compounds and evaluated their cytotoxicity against MCF-7 cells. One specific derivative demonstrated an IC50 value of 5.71 µM, indicating superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 6.14 µM) .
Antiviral Applications
Compounds similar to N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide have also been explored for their antiviral properties. Research has shown that derivatives containing oxadiazole moieties can inhibit viral replication in vitro.
Table 2: Antiviral Activity of Oxadiazole Derivatives
| Compound | Virus Type | IC50 Value |
|---|---|---|
| Compound D | Influenza A | 25 µg/mL |
| Compound E | HIV | 30 µg/mL |
These findings suggest a pathway for developing new antiviral drugs based on the structural characteristics of this compound .
Mechanism of Action
The mechanism of action of N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Differences :
- The target’s 1,8-naphthyridine core is distinct from triazole () or 1,3,4-oxadiazole () systems, offering a rigid planar structure for target binding.
- The methylphenyl-oxadiazole group in the target contrasts with naphthalenyloxy () or thiazole-amino () substituents, impacting electronic and steric properties.
Comparison :
- The target’s synthesis likely involves challenging cyclization steps to form the 1,8-naphthyridine core, whereas compounds use efficient copper-catalyzed click chemistry.
- employs CS₂/KOH for oxadiazole formation, which may limit functional group compatibility compared to the target’s oxadiazole synthesis (method unspecified).
Physicochemical Properties
Insights :
Biological Activity
N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C24H21N3O4
- Molecular Weight : 415.4 g/mol
- IUPAC Name : this compound
This structure includes a naphthyridine core and an oxadiazole ring, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds containing oxadiazole and naphthyridine moieties exhibit significant anticancer activity. In vitro studies have demonstrated that this compound has the potential to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : The compound has shown effectiveness against several cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : It appears to interfere with key signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it may inhibit histone deacetylases (HDACs) and other enzymes critical for cancer cell survival .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that derivatives of oxadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances the ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
The biological activity of N-methyl-2-{7-methyl...} can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes including HDACs and carbonic anhydrases, leading to altered cellular functions .
- Protein Binding : It binds to specific receptors or proteins involved in cancer progression or microbial resistance, modulating their activity and thereby influencing cellular outcomes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Oxadiazole Derivatives : A study published in PubMed Central demonstrated that oxadiazole derivatives exhibited significant anticancer activity by inducing apoptosis in various cancer cell lines .
- Antimicrobial Efficacy : Research indicated that naphthyridine-based compounds showed promising results against resistant strains of bacteria, suggesting potential for development into new antibiotics .
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common method involves the condensation of amidoximes with carboxylic acid derivatives. For example, substituted phenyl-1,2,4-oxadiazoles can be prepared by reacting (E)-N'-hydroxy-2-phenylacetimidamide with activated acyl chlorides under reflux conditions. The reaction is monitored via TLC, and purification involves recrystallization or column chromatography . Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (Click chemistry) is another robust approach for regioselective oxadiazole formation, as demonstrated in analogous acetamide syntheses .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Post-synthesis characterization involves:
- Spectroscopy : IR (to confirm carbonyl stretches at ~1670 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and coupling patterns), and HRMS (to validate molecular weight with <2 ppm error) .
- Chromatography : TLC (hexane:ethyl acetate systems) and HPLC (using high-resolution columns like Chromolith® for purity assessment) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values (e.g., deviations <0.3% indicate purity) .
Advanced Research Questions
Q. How can researchers optimize the 1,3-dipolar cycloaddition reaction to improve yield and regioselectivity?
- Solvent Systems : Use a 3:1 t-BuOH:H₂O mixture to enhance solubility and reaction rate .
- Catalyst Loading : 10 mol% Cu(OAc)₂ ensures efficient catalysis without side-product formation .
- Temperature Control : Room-temperature reactions minimize decomposition of sensitive intermediates.
- Azide Precursors : Substitute 2-chloroacetamides with sodium azide in toluene:water (8:2) under reflux to generate stable azides .
Q. What analytical techniques are critical for resolving discrepancies between theoretical and experimental spectral data?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., naphthyridine protons) .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in the oxadiazole and naphthyridine rings.
- X-ray Crystallography : Definitive structural confirmation, particularly for regioisomeric byproducts .
- DFT Calculations : Predict chemical shifts and compare with experimental NMR data to identify misassignments .
Q. What in silico methods are recommended for predicting the biological activity of naphthyridine-acetamide hybrids?
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., Pfmrk kinase for antimalarial studies) .
- QSAR Models : Train models on datasets of analogous naphthyridines to correlate substituent effects (e.g., 4-methylphenyl vs. nitro groups) with activity .
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties like logP and CYP450 inhibition .
Q. How to address low yields in the final coupling step of similar acetamide derivatives?
- Protecting Groups : Temporarily protect reactive sites (e.g., amide NH) with Boc groups to prevent side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes vs. 8 hours under conventional heating) .
- Workup Optimization : Quench reactions with crushed ice to precipitate products and minimize losses during extraction .
Q. What strategies are employed to study the structure-activity relationship (SAR) of substituents on the phenyl ring?
- Analog Libraries : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) and electron-donating (e.g., -OCH₃) groups at the 4-methylphenyl position .
- Biological Assays : Test analogs against disease models (e.g., hypoglycemic activity in Wistar mice for diabetes research) .
- Pharmacophore Mapping : Identify critical binding motifs (e.g., oxadiazole’s hydrogen-bond acceptor role) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
